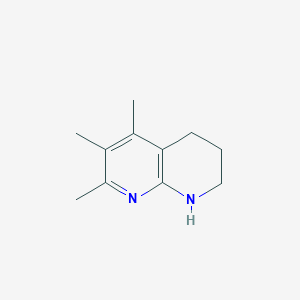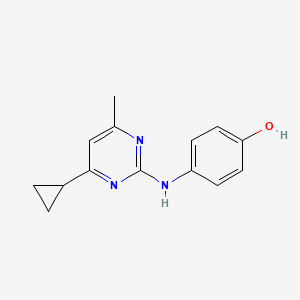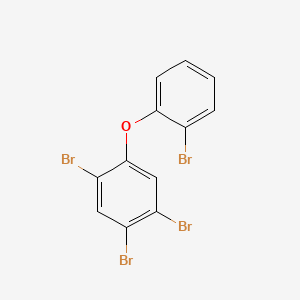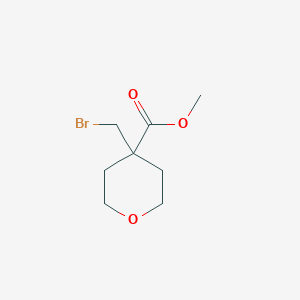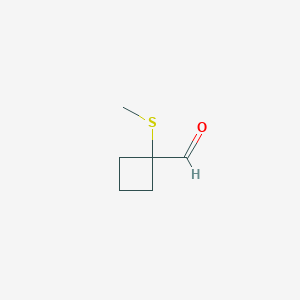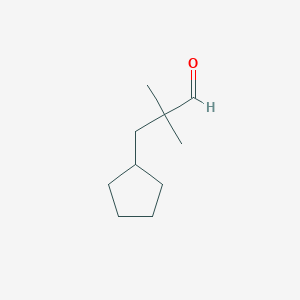
3-Cyclopentyl-2,2-dimethylpropanal
Descripción general
Descripción
3-Cyclopentyl-2,2-dimethylpropanal is a useful research chemical with the molecular formula C10H18O and a molecular weight of 154.25 . It is also known by its CAS number 1780155-70-5 .
Molecular Structure Analysis
The molecule has a complex structure with large-amplitude nuclear motions, including the rotation of the tert-butyl group and the inversion of the nonplanar carbonyl moiety . The molecule’s structure in the lowest excited singlet and triplet electronic states has been studied using the multiconfigurational CASPT2/def2-TZVPP approach .Chemical Reactions Analysis
The addition-esterification and transesterification reactions involved in the synthesis of related compounds like cyclopentanol from cyclopentene are exothermic . The free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions .Aplicaciones Científicas De Investigación
Monitoring of Pyrethroid Metabolites
Research by Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, which included compounds structurally related to 3-Cyclopentyl-2,2-dimethylpropanal. This method is essential for monitoring exposure to synthetic pyrethroids in humans, highlighting the significance of compounds like 3-Cyclopentyl-2,2-dimethylpropanal in environmental and occupational health studies (Arrebola et al., 1999).
Synthesis of Cyclopropane Derivatives
Giri et al. (2006) described a novel route for synthesizing cyclopropane derivatives, which are crucial in various chemical syntheses. The process involves converting 1,1-dimethyls in dimethyloxazolines into cyclopropyl dimethyloxazolines, demonstrating the versatility of 3-Cyclopentyl-2,2-dimethylpropanal-related structures in organic synthesis (Giri et al., 2006).
Transformation in Soil Chemistry
Yih et al. (1970) studied the transformation of compounds related to 3-Cyclopentyl-2,2-dimethylpropanal in soil. This research provides insights into the environmental fate and behavior of similar chemical structures, crucial for understanding their impact on soil chemistry and ecology (Yih et al., 1970).
Synthesis of Heteroarenes
Shi et al. (2018) developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with acids related to 3-Cyclopentyl-2,2-dimethylpropanal. This protocol enables efficient synthesis of heteroarenes, illustrating the compound's relevance in developing new molecules for drug discovery (Shi et al., 2018).
Use in Stereoselective Synthesis
Macaev and Malkov (2006) reviewed the use of carenes in synthesizing organic compounds with a cyclopropane fragment similar to 3-Cyclopentyl-2,2-dimethylpropanal. This research demonstrates the importance of such structures in stereoselective synthesis, crucial in pharmaceuticals and fine chemicals (Macaev & Malkov, 2006).
Direcciones Futuras
Future research could focus on the detailed understanding of the molecular features of the ligand binding to a target protein, which facilitates the successful design of potent and selective inhibitors . Additionally, the development of green solvents to replace conventional petrochemical solvents is a promising area of research .
Propiedades
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,8-11)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGXLUCAIDRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



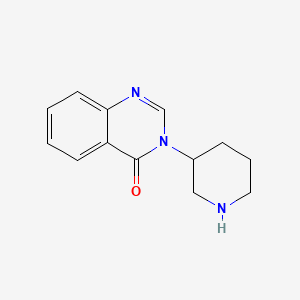
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)
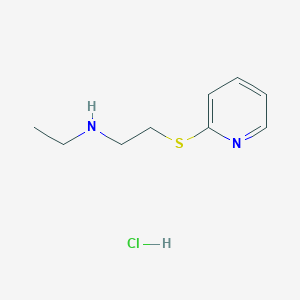
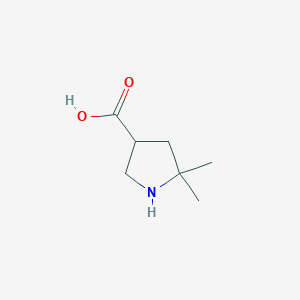
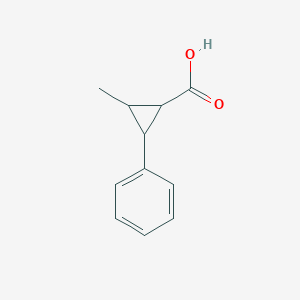
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)
